molecular formula C22H24FN7O2 B15300126 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one

5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one

Cat. No.: B15300126
M. Wt: 437.5 g/mol
InChI Key: JXXMYHNATUMZIZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[74002,6]trideca-1(9),2,4,10,12-pentaen-7-one is a complex organic compound with a unique structure that includes a morpholine ring, a fluoropyridine moiety, and a pentazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluoropyridine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

    Construction of the pentazatricyclic core: This step often involves cyclization reactions under specific conditions to form the tricyclic structure.

    Introduction of the morpholine ring: This is typically done through nucleophilic substitution or addition reactions.

    Final assembly: The final compound is obtained by coupling the different moieties under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (5-fluoropyridin-2-yl)methylcarbamate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

What sets 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one apart is its unique pentazatricyclic core, which provides distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24FN7O2

Molecular Weight

437.5 g/mol

IUPAC Name

5-tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one

InChI

InChI=1S/C22H24FN7O2/c1-22(2,3)20-27-26-19-18-17(10-16(12-25-18)28-6-8-32-9-7-28)29(21(31)30(19)20)13-15-5-4-14(23)11-24-15/h4-5,10-12H,6-9,13H2,1-3H3

InChI Key

JXXMYHNATUMZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C(=O)N(C3=C2N=CC(=C3)N4CCOCC4)CC5=NC=C(C=C5)F

Origin of Product

United States

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